4-(3,4-Diamino-phenoxy)-pyridine
Description
4-(3,4-Diamino-phenoxy)-pyridine is a pyridine derivative featuring a phenoxy group substituted with two amino groups at the 3- and 4-positions. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting neurological disorders or as a precursor for bioactive molecules .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-pyridin-4-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H11N3O/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-7H,12-13H2 |
InChI Key |
JJPGDXCMLGMXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC=NC=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 4-(3,4-Diamino-phenoxy)-pyridine and related pyridine derivatives:
Key Observations:
- The phenoxy group may confer greater lipophilicity, influencing blood-brain barrier penetration .
- Biological Targets: Unlike 4-AP and 3,4-DAP, which directly block voltage-gated potassium channels, this compound’s mechanism remains speculative. Its diaminophenoxy group could facilitate interactions with enzymes or receptors requiring dual hydrogen-bond donors .
- Patent Compounds: Derivatives like 2-(3-chloro-5-fluorophenyl)-pyrimidinones (e.g., EP 2023/39 patent) prioritize kinase inhibition, suggesting divergent therapeutic pathways compared to aminophenoxy-pyridines .
Research Findings and Implications
A. Pharmacokinetic Predictions
However, the bulky phenoxy group might reduce metabolic stability compared to simpler analogs like 4-AP.
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